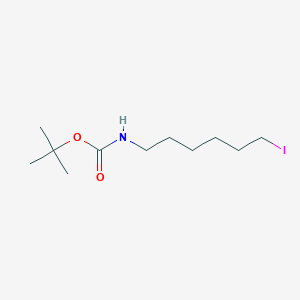

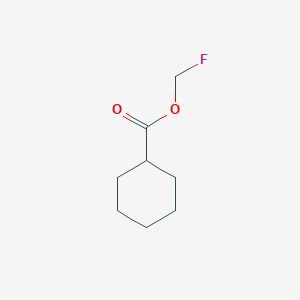

1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Introduction The compound 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone, a piperidine derivative, is synthesized using various chemical reactions, primarily through nucleophilic addition or substitution reactions. Piperidine derivatives are known for their wide applications in medicinal chemistry and material science due to their unique structural and chemical properties.

Synthesis Analysis The synthesis of similar compounds involves click chemistry approaches, starting from corresponding azido and piperidine precursors. For instance, 1-(4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone is synthesized from 2-azido-1-(4-(6-flurobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone using this method (Govindhan et al., 2017).

Molecular Structure Analysis The molecular structure is characterized using techniques like IR, NMR, and MS. X-ray crystallography may also be employed to determine the crystal structure and analyze intermolecular interactions, such as hydrogen bonding patterns in enaminones, which are similar to the structure of piperidine derivatives (Balderson et al., 2007).

Chemical Reactions and Properties Piperidine derivatives undergo various chemical reactions, including condensations with aryl aldehydes, cyclizations, and Michael addition reactions. These reactions are influenced by the molecular structure and functional groups present in the compound, affecting their reactivity and interaction with other molecules (Merugu et al., 2010).

Physical Properties Analysis The physical properties, such as thermal stability and solubility, are influenced by the compound's molecular structure. Techniques like TGA and DSC can analyze these properties. The crystallization behavior and the resulting crystal structure can significantly impact the physical properties of piperidine derivatives (Govindhan et al., 2017).

Chemical Properties Analysis The chemical properties, such as acidity, basicity, and reactivity, are defined by the functional groups present in the piperidine derivatives. The interactions within the crystal structure, like hydrogen bonding, play a crucial role in determining these properties. Studies such as molecular docking and spectral analysis help in understanding these chemical properties in detail (Elavarasan et al., 2014).

Applications De Recherche Scientifique

Nucleophilic Aromatic Substitution Reactions

Piperidine and its derivatives engage in nucleophilic aromatic substitution reactions, which are critical for synthesizing various compounds with potential therapeutic applications. For instance, the reaction of piperidine with nitro-aromatic compounds has been shown to proceed via an addition-elimination mechanism, offering a route for modifying aromatic systems crucial in drug development (Pietra & Vitali, 1972).

Catalytic Transformations for Biomass-derived Chemicals

Piperidine derivatives are significant in catalytic transformations, particularly in converting biomass-derived furfurals to valuable chemical intermediates like cyclopentanones and their derivatives. This conversion is essential for producing a wide range of compounds with commercial applications, showcasing the versatility of piperidine derivatives in sustainable chemistry applications (Dutta & Bhat, 2021).

Antioxidant and Pharmacological Properties

Piperidine alkaloids, found in plants such as those from the Pinus genus, possess diverse pharmacological properties. These include antioxidant activities, which are essential for mitigating oxidative stress-related cellular damage, underlying their potential in developing therapies for various diseases (Singh et al., 2021). Moreover, piperine, a major principle of black pepper and a derivative of piperidine, exhibits a wide range of bioactivities including antimicrobial, immunomodulatory, hepatoprotective, and antitumor effects, underscoring the therapeutic potential of piperidine-based compounds (Stojanović-Radić et al., 2019).

Propriétés

IUPAC Name |

1-[3-(hydroxymethyl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-7(11)9-4-2-3-8(5-9)6-10/h8,10H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVDEFLVIBQUIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine](/img/structure/B60714.png)

![Methyl 2-amino-5-[(dimethylamino)methyl]benzoate](/img/structure/B60721.png)

![4-tert-Butylthiacalix[4]arene](/img/structure/B60726.png)